molecular formula C9H12ClNO B6160755 1-(2,3-dihydro-1-benzofuran-4-yl)methanamine hydrochloride CAS No. 2230912-37-3

1-(2,3-dihydro-1-benzofuran-4-yl)methanamine hydrochloride

Cat. No.: B6160755
CAS No.: 2230912-37-3
M. Wt: 185.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1-benzofuran-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClNO It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(2,3-dihydro-1-benzofuran-4-yl)methanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1-benzofuran-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated benzofuran derivatives.

Scientific Research Applications

1-(2,3-dihydro-1-benzofuran-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1-benzofuran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride
  • 2,3-Dihydro-1-benzofuran-3-amine hydrochloride

Uniqueness

1-(2,3-dihydro-1-benzofuran-4-yl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

2230912-37-3

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.